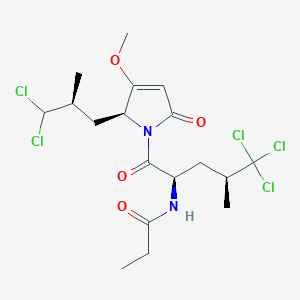
Sintokamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sintokamide A is a N-acyl-amino acid.
Scientific Research Applications
1. Prostate Cancer Treatment
Sintokamide A has been identified as an inhibitor of the N-terminus transactivation of the androgen receptor in prostate cancer cells. This discovery is significant as it suggests potential therapeutic applications for treating prostate cancer. Studies have shown that Sintokamide A, among other chlorinated peptides isolated from the marine sponge Dysidea sp., could be influential in the management of this disease (Sadar et al., 2008).
2. Androgen Receptor Antagonist in Metastatic Castration-Resistant Prostate Cancer
Further research on Sintokamide A focused on its structure-activity relationships, indicating its significant role as an androgen receptor N-terminal domain antagonist. This is particularly important for the treatment of metastatic castration-resistant prostate cancer. The synthetic analogues of Sintokamide A have been studied to enhance the understanding of its molecular interactions and potential effectiveness in clinical settings (Yan et al., 2020).
3. Novel Binding to Androgen Receptor
A key aspect of Sintokamide A’s therapeutic potential lies in its unique mechanism of action, specifically its binding to the activation function-1 in the amino-terminal domain of the androgen receptor. This uniqueness offers a new avenue for drug development, particularly for prostate cancer treatment, as it operates differently from other known AR inhibitors (Banuelos et al., 2016).
properties
Molecular Formula |
C18H25Cl5N2O4 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-[(2R,4S)-5,5,5-trichloro-1-[(2S)-2-[(2S)-3,3-dichloro-2-methylpropyl]-3-methoxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide |
InChI |
InChI=1S/C18H25Cl5N2O4/c1-5-14(26)24-11(7-10(3)18(21,22)23)17(28)25-12(6-9(2)16(19)20)13(29-4)8-15(25)27/h8-12,16H,5-7H2,1-4H3,(H,24,26)/t9-,10-,11+,12-/m0/s1 |
InChI Key |
BOAGQOUETKWYRA-YFKTTZPYSA-N |
Isomeric SMILES |
CCC(=O)N[C@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)N1[C@H](C(=CC1=O)OC)C[C@H](C)C(Cl)Cl |
Canonical SMILES |
CCC(=O)NC(CC(C)C(Cl)(Cl)Cl)C(=O)N1C(C(=CC1=O)OC)CC(C)C(Cl)Cl |
synonyms |
sintokamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



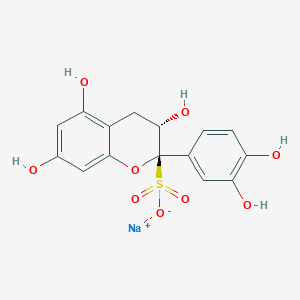
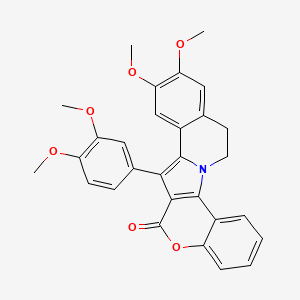

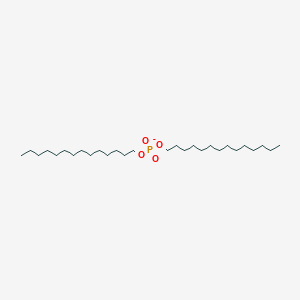


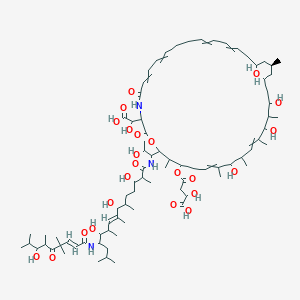
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
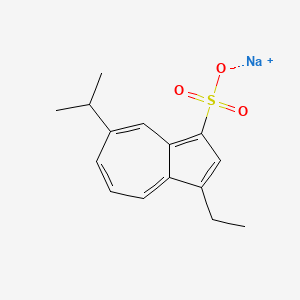
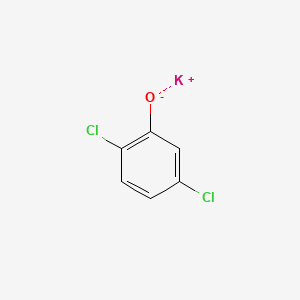


![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)